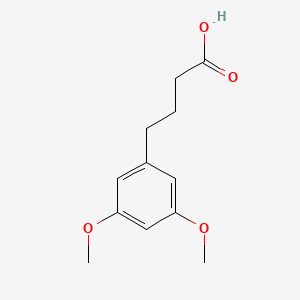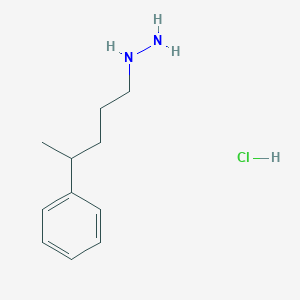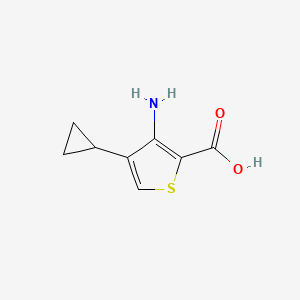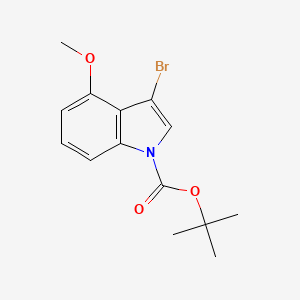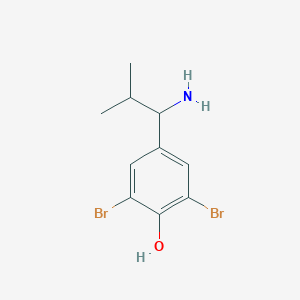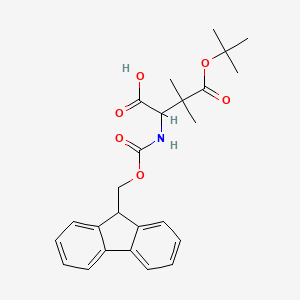
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-beta-dimethyl-Asp(OtBu)-OH: is a derivative of aspartic acid, a common amino acid. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a tert-butyl (OtBu) ester at the carboxyl terminus. These protecting groups are commonly used in peptide synthesis to prevent unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta-dimethyl-Asp(OtBu)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of aspartic acid is protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Carboxyl Group: The carboxyl group is protected with the tert-butyl ester using tert-butyl alcohol and a strong acid like hydrochloric acid.
Dimethylation: The beta position of aspartic acid is dimethylated using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for Fmoc-beta-dimethyl-Asp(OtBu)-OH would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-beta-dimethyl-Asp(OtBu)-OH: can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base like piperidine, and removal of the OtBu group using an acid like trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid in dichloromethane (DCM) for OtBu removal.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products
Deprotected Aspartic Acid Derivatives: After removal of protecting groups.
Peptides: When coupled with other amino acids.
Applications De Recherche Scientifique
Fmoc-beta-dimethyl-Asp(OtBu)-OH: is used in various scientific research applications, including:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Medicinal Chemistry: In the design of peptide-based drugs and inhibitors.
Biological Studies: To study protein-protein interactions and enzyme mechanisms.
Industrial Applications: In the production of synthetic peptides for research and therapeutic use.
Mécanisme D'action
The mechanism of action of Fmoc-beta-dimethyl-Asp(OtBu)-OH depends on its use. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. The Fmoc group provides stability during synthesis and can be removed under mild conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Asp(OtBu)-OH: Similar but without the beta-dimethylation.
Fmoc-Glu(OtBu)-OH: Glutamic acid derivative with similar protecting groups.
Boc-Asp(OtBu)-OH: Uses a different protecting group (Boc) for the amino terminus.
Uniqueness
Fmoc-beta-dimethyl-Asp(OtBu)-OH: is unique due to the beta-dimethylation, which can influence the steric and electronic properties of the compound, potentially affecting its reactivity and interactions in peptide synthesis.
Propriétés
Numéro CAS |
1187933-08-9 |
|---|---|
Formule moléculaire |
C25H29NO6 |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H29NO6/c1-24(2,3)32-22(29)25(4,5)20(21(27)28)26-23(30)31-14-19-17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h6-13,19-20H,14H2,1-5H3,(H,26,30)(H,27,28) |
Clé InChI |
DJGFHXKITHLQAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


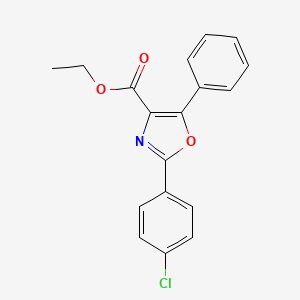
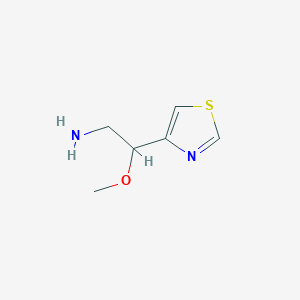
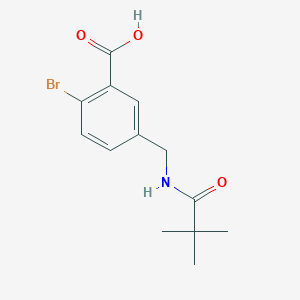
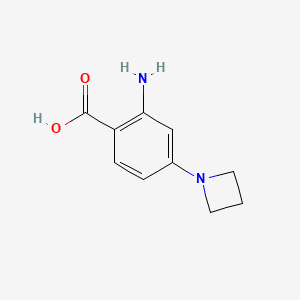
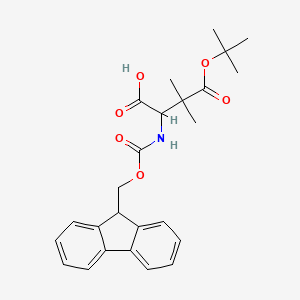
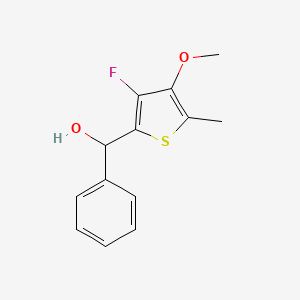
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine](/img/structure/B13084831.png)
